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Compound of Interest

Compound Name: Methyl 3-amino-4-methylbenzoate

Cat. No.: B096927 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl 3-amino-4-methylbenzoate is a versatile organic intermediate utilized in the synthesis

of various pharmaceutical molecules and bioactive compounds.[1][2] Its structure, featuring an

activated aromatic ring with an amino group and a methyl group, along with a metabolically

labile ester functional group, makes it a key building block in medicinal chemistry. The amino

group readily reacts with a variety of electrophiles, enabling the construction of more complex

molecular architectures. This document provides detailed application notes and experimental

protocols for the reaction of methyl 3-amino-4-methylbenzoate with several classes of

electrophiles.
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Property Value Reference

Molecular Formula C₉H₁₁NO₂ [1][3]

Molecular Weight 165.19 g/mol [1][3]

Appearance
White to grayish-white

crystalline solid
[1]

Melting Point 113-117 °C [1]

Solubility

Moderately soluble in

chloroform and methanol, with

better solubility upon heating.

[1]

Reactions with Electrophiles
The reactivity of methyl 3-amino-4-methylbenzoate towards electrophiles is primarily dictated

by the nucleophilic amino group and the electron-rich aromatic ring. The amino and methyl

groups are ortho, para-directing activators for electrophilic aromatic substitution, while the

methyl ester is a meta-directing deactivator. The interplay of these effects governs the

regioselectivity of the reactions.

Diazotization-Coupling Reactions
The primary amino group of methyl 3-amino-4-methylbenzoate can be readily converted to a

diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a

strong acid).[4][5] This diazonium salt is a versatile intermediate that can subsequently undergo

coupling reactions with activated aromatic compounds, such as phenols, to form highly colored

azo compounds.[4] These azo dyes have applications in various industries.

Experimental Protocol: Synthesis of (5-Carbomethoxy-2-methylphenyl)(4-

hydroxyphenyl)diazene[4]

Materials:

Methyl 3-amino-4-methylbenzoate (1.62 g, 10.0 mmol)

6N Hydrochloric acid (6 mL)
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Sodium nitrite (0.9 g, 12.0 mmol)

Phenol

21% aqueous Sodium Hydroxide solution (6 mL)

4N aqueous Hydrochloric Acid

Ethanol

Ice bath

Standard laboratory glassware

Procedure:

Dissolve methyl 3-amino-4-methylbenzoate (1.62 g) in 6N HCl (6 mL).

Cool the solution in an ice bath.

Diazotize the cooled solution by the slow, dropwise addition of a solution of sodium nitrite

(0.9 g) in a small amount of water. Maintain the temperature below 5 °C.

In a separate beaker, prepare a cold solution of phenol in 21% aqueous NaOH solution (6

mL).

Slowly add the freshly prepared diazonium salt solution to the cold phenol solution with

stirring.

After 20 minutes of stirring in the cold, acidify the reaction mixture by adding 4N aqueous

HCl.

Pour the acidified solution into cold water to precipitate the product.

Filter the precipitate and wash thoroughly with water.

Recrystallize the crude product from ethanol to yield the purified (5-Carbomethoxy-2-

methylphenyl)(4-hydroxyphenyl)diazene as red crystals.
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Quantitative Data:

Product Yield Melting Point

(5-Carbomethoxy-2-

methylphenyl)(4-

hydroxyphenyl)diazene

74% 181.3-182.2 °C

Reaction Workflow:

Diazotization

Azo Coupling

Methyl 3-amino-4-methylbenzoate Diazonium SaltNaNO₂, HCl, 0-5 °C

Azo Dye ProductPhenol

Click to download full resolution via product page

Caption: General workflow for the diazotization of methyl 3-amino-4-methylbenzoate and

subsequent azo coupling.

N-Acylation Reactions
The nucleophilic amino group of methyl 3-amino-4-methylbenzoate readily undergoes

acylation with various acylating agents such as acyl chlorides, acid anhydrides, or N-

acylbenzotriazoles to form the corresponding amides.[6][7] This reaction is fundamental in drug

development for introducing diverse functionalities and modifying the physicochemical

properties of the parent molecule. N-acylation using N-acylbenzotriazoles is often preferred

due to the mild reaction conditions and high yields.[6]

Experimental Protocol: General N-Acylation using an Acyl Chloride (Schotten-Baumann

Conditions)[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b096927?utm_src=pdf-body-img
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Detailed_Guide_to_the_N_Acylation_of_Amines_with_Benzotriazoles.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acylation_of_3_Benzotriazol_1_yl_propan_1_amine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_A_Detailed_Guide_to_the_N_Acylation_of_Amines_with_Benzotriazoles.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Acylation_of_3_Benzotriazol_1_yl_propan_1_amine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Materials:

Methyl 3-amino-4-methylbenzoate

Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.0-1.2 eq)

Anhydrous Dichloromethane (DCM)

Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1-1.5 eq)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Standard laboratory glassware

Procedure:

Dissolve methyl 3-amino-4-methylbenzoate in anhydrous DCM in a round-bottom flask.

Add TEA or DIEA (1.1-1.5 equivalents) to the solution and stir for 10 minutes at room

temperature.

Cool the reaction mixture to 0 °C using an ice bath.

Slowly add the desired acyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and

filter.
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Concentrate the filtrate under reduced pressure to obtain the crude N-acylated product.

The product can be further purified by column chromatography or recrystallization if

necessary.

Reaction Principle:

Methyl 3-amino-4-methylbenzoate

N-Acylated Product
Acyl Chloride

(R-COCl)

Base (e.g., TEA)

Click to download full resolution via product page

Caption: N-acylation of methyl 3-amino-4-methylbenzoate with an acyl chloride.

Reductive Amination (N-Alkylation)
While direct N-alkylation can sometimes lead to multiple alkylations, reductive amination offers

a more controlled method for introducing alkyl groups. This involves the reaction of the amine

with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the

corresponding amine.

Application Example: Synthesis of methyl 4-methyl-3-((4-(proparg-1-

yloxy)benzyl)amino)benzoate[4]

In a reported synthesis, methyl 3-amino-4-methylbenzoate was reacted with 4-proparg-1-

yloxybenzaldehyde.[4] This reaction proceeds via the formation of an imine intermediate, which

is then reduced to the secondary amine product.

Reaction Scheme:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b096927?utm_src=pdf-body-img
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4316035.htm
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4316035.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methyl 3-amino-4-methylbenzoate

Imine Intermediate

4-proparg-1-yloxybenzaldehyde

N-Alkylated Product

Reducing Agent
(e.g., NaBH₃CN)

Click to download full resolution via product page

Caption: Reductive amination of methyl 3-amino-4-methylbenzoate.

Electrophilic Aromatic Substitution
The benzene ring of methyl 3-amino-4-methylbenzoate is activated towards electrophilic

aromatic substitution by the strong activating, ortho, para-directing amino group and the weakly

activating, ortho, para-directing methyl group. The ester group is a deactivating, meta-directing

group. The positions ortho and para to the amino group (positions 2 and 5) are the most

activated.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid

catalyst are expected to introduce a halogen atom onto the aromatic ring, likely at position 5,

which is para to the amino group and ortho to the methyl group, and sterically accessible.

Nitration: Nitration using a mixture of nitric acid and sulfuric acid would introduce a nitro

group. The strong directing effect of the amino group would favor substitution at the positions

ortho and para to it. However, under strongly acidic conditions, the amino group will be

protonated to form an ammonium salt, which is a deactivating, meta-directing group. This

can complicate the regioselectivity of the reaction.

General Principle of Electrophilic Aromatic Substitution:
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Methyl 3-amino-4-methylbenzoate

Arenium Ion
(Sigma Complex)

Electrophile (E⁺)
(e.g., Br⁺, NO₂⁺)

Substituted Product

-H⁺
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Caption: Mechanism of electrophilic aromatic substitution on methyl 3-amino-4-
methylbenzoate.

Conclusion
Methyl 3-amino-4-methylbenzoate is a valuable starting material for the synthesis of a wide

range of derivatives through reactions with various electrophiles. The protocols and principles

outlined in these application notes provide a foundation for researchers in drug discovery and

chemical synthesis to utilize this versatile building block in their work. Careful consideration of

the reaction conditions and the directing effects of the substituents is crucial for achieving the

desired products with high yield and selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Page loading... [wap.guidechem.com]

2. Methyl 3-amino-4-methylbenzoate [chembk.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b096927?utm_src=pdf-body-img
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.benchchem.com/product/b096927?utm_src=pdf-body
https://www.benchchem.com/product/b096927?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/question/what-is-methyl-3-amino-4-methy-id126528.html
https://www.chembk.com/en/chem/Methyl%203-amino-4-methylbenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Methyl 3-amino-4-methylbenzoate | C9H11NO2 | CID 337778 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. Methyl 3-amino-4-methylbenzoate | 18595-18-1 [chemicalbook.com]

5. benchchem.com [benchchem.com]

6. benchchem.com [benchchem.com]

7. benchchem.com [benchchem.com]

To cite this document: BenchChem. [Application Notes and Protocols: Electrophilic
Reactions of Methyl 3-amino-4-methylbenzoate]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b096927#reaction-of-methyl-3-amino-4-
methylbenzoate-with-electrophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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